N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide
Overview
Description
N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Research and Development
Sulfonamides, including derivatives like N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, have been investigated for their therapeutic potential across a wide range of diseases. These compounds exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, making them valuable in the discovery and development of new drugs. They are particularly noted for their role in developing treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer's disease, among others (Gulcin & Taslimi, 2018; Azevedo-Barbosa et al., 2020).
Antibacterial Applications
The sulfonamide group has been integral to the development of antibacterial agents, serving as the backbone for many clinically used drugs like diuretics and carbonic anhydrase inhibitors. This class of compounds remains a focus for developing novel antibacterial agents, with ongoing research into their mechanism of action and potential applications in combating bacterial infections (Carta et al., 2012).
Environmental and Analytical Chemistry
Sulfonamides, due to their widespread use and persistence, have become a subject of environmental and analytical chemistry research. Studies have focused on their environmental fate, ecotoxicity, and methods for their detection and quantification in environmental samples. This research is crucial for understanding the environmental impact of sulfonamides and developing strategies for their removal from water and soil (Baran et al., 2011; Liu & Avendaño, 2013).
Resistance Gene Studies
Research has also focused on the resistance genes related to sulfonamides, especially in pathogens like Salmonella. Understanding the genetic mechanisms behind sulfonamide resistance is key to developing new antibacterial strategies and mitigating the spread of resistant bacterial strains (Pavelquesi et al., 2021).
Properties
IUPAC Name |
N-(3-aminophenyl)-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMTIBRQPYMLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.